molecular formula C11H8N4O5S B7740244 6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE

6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE

Cat. No.: B7740244
M. Wt: 308.27 g/mol
InChI Key: VWXCMSJVTMDYIS-UHFFFAOYSA-N
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Description

6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE typically involves the reaction of a nitrophenyl derivative with a triazine precursor. The process often includes the following steps:

    Formation of the nitrophenyl derivative: This can be achieved through nitration of a suitable aromatic compound.

    Condensation reaction: The nitrophenyl derivative is then reacted with a triazine precursor under controlled conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The triazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can form stable complexes with metal ions. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE is unique due to its combination of a nitrophenyl group and a triazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5S/c16-8(6-2-1-3-7(4-6)15(19)20)5-21-10-9(17)12-11(18)14-13-10/h1-4H,5H2,(H2,12,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXCMSJVTMDYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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